Epivoacorine
Description
Epivoacorine is a bisindole alkaloid isolated from Tabernaemontana arboreas (Apocynaceae family) alongside Voacangine and Voacamine in a 1978 study . It belongs to the Voacamine-type alkaloids, a class of compounds noted for their structural complexity and cytotoxicity, particularly in anticancer research. The compound’s bisindole framework—comprising two indole units linked via a carbon-carbon bond—is critical to its bioactivity. Early studies emphasized that minor structural modifications in Voacamine-type alkaloids, such as stereochemical variations or substituent rearrangements, significantly influence their cytotoxic potency .
Properties
Molecular Formula |
C43H52N4O6 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
methyl (1S,15S,17S,18S)-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-[(1R)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C43H52N4O6/c1-7-24-21-46(3)35-17-32-25-10-8-9-11-33(25)44-38(32)31(15-28(24)37(35)41(49)52-5)30-16-34-29(18-36(30)51-4)26-12-13-47-20-23-14-27(22(2)48)40(47)43(19-23,39(26)45-34)42(50)53-6/h7-11,16,18,22-23,27-28,31,35,37,40,44-45,48H,12-15,17,19-21H2,1-6H3/b24-7-/t22-,23+,27-,28+,31-,35-,37?,40+,43-/m1/s1 |
InChI Key |
UIEKMUULTFWIHX-JXLNMTOASA-N |
SMILES |
CC=C1CN(C2CC3=C(C(CC1C2C(=O)OC)C4=C(C=C5C6=C(C7(CC8CC(C7N(C8)CC6)C(C)O)C(=O)OC)NC5=C4)OC)NC9=CC=CC=C39)C |
Isomeric SMILES |
C/C=C\1/CN([C@@H]2CC3=C([C@H](C[C@@H]1C2C(=O)OC)C4=C(C=C5C6=C([C@@]7(C[C@@H]8C[C@@H]([C@@H]7N(C8)CC6)[C@@H](C)O)C(=O)OC)NC5=C4)OC)NC9=CC=CC=C39)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(CC1C2C(=O)OC)C4=C(C=C5C6=C(C7(CC8CC(C7N(C8)CC6)C(C)O)C(=O)OC)NC5=C4)OC)NC9=CC=CC=C39)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Voacamine
Structural Similarities and Differences: Voacamine, like Epivoacorine, is a bisindole alkaloid derived from Tabernaemontana arboreas. Both share a core structure of two indole moieties but differ in stereochemical configurations or substituent positions (exact differences are unspecified in the literature). Cytotoxic Activity: The 1978 study highlighted that structural changes in Voacamine-type alkaloids directly impact cytotoxicity.
Voacangine
Structural Class: Voacangine is a monomeric indole alkaloid, contrasting with the dimeric bisindole structure of Epivoacorine. Bioactivity: Monomeric indoles like Voacangine generally demonstrate lower cytotoxicity compared to bisindoles.
Epiheyneanina
Source and Structure: Epiheyneanina, an iboga alkaloid isolated from Peschiera affinis, shares the Apocynaceae lineage but belongs to a distinct structural class (iboga-type vs. bisindole). Functional Comparison: Iboga alkaloids are renowned for neuroactive properties (e.g., ibogaine), whereas Epivoacorine’s bisindole framework prioritizes cytotoxic effects, reflecting divergent evolutionary roles in plant defense .
Isobutyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
Structural Uniqueness: This pyrrolopyrimidine derivative, isolated from Tabernae-montana heyneana in 1976, represents a non-alkaloid compound with a heterocyclic core. Its structural dissimilarity to Epivoacorine highlights the chemical diversity within the Apocynaceae family .
Comparative Data Table
Research Findings and Implications
- Bisindole vs. Monomeric Alkaloids: Dimerization in Epivoacorine and Voacamine enhances cytotoxicity compared to monomeric analogs like Voacangine, likely due to improved DNA intercalation or protein binding .
- Structural Sensitivity: Minor stereochemical differences between Epivoacorine and Voacamine significantly alter bioactivity, emphasizing the need for precise structural characterization in drug development.
- Diverse Biosynthetic Pathways : The coexistence of bisindoles, iboga alkaloids, and pyrrolopyrimidines in related plants suggests divergent evolutionary adaptations, offering a rich resource for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
